molecular formula C10H8BrNO3 B1410657 2-Bromo-5-cyano-4-methoxyphenylacetic acid CAS No. 1806060-17-2

2-Bromo-5-cyano-4-methoxyphenylacetic acid

Cat. No.: B1410657
CAS No.: 1806060-17-2
M. Wt: 270.08 g/mol
InChI Key: AGXGTLQLGZHPME-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-methoxyphenylacetic acid is an organic compound that features a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, with an acetic acid moiety

Properties

IUPAC Name

2-(2-bromo-5-cyano-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-9-4-8(11)6(3-10(13)14)2-7(9)5-12/h2,4H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXGTLQLGZHPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-methoxyphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyphenylacetic acid followed by the introduction of a cyano group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a hydroxyl group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Coupling: Palladium catalysts with boronic acids or alkenes.

Major Products

    Substitution: Formation of 2-(2-azido-5-cyano-4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2-amino-5-cyano-4-methoxyphenyl)acetic acid.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

2-Bromo-5-cyano-4-methoxyphenylacetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-methoxyphenylacetic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and cyano groups can participate in hydrogen bonding or electrostatic interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid
  • 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetic acid

Uniqueness

2-Bromo-5-cyano-4-methoxyphenylacetic acid is unique due to the specific positioning of the bromine, cyano, and methoxy groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-cyano-4-methoxyphenylacetic acid
Reactant of Route 2
2-Bromo-5-cyano-4-methoxyphenylacetic acid

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